N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by three key substituents:
- A 3-fluorophenyl group at the 4-amine position.
- A 4-methylpiperidin-1-yl group at the 6-position.
- A phenyl group at the 1-position.
The pyrazolo[3,4-d]pyrimidine core is a privileged scaffold in medicinal chemistry, often employed in kinase inhibitors due to its ability to mimic purine nucleotides . The 3-fluorophenyl substituent enhances target selectivity and metabolic stability, while the 4-methylpiperidine moiety improves solubility and pharmacokinetic properties .
Properties
IUPAC Name |
N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN6/c1-16-10-12-29(13-11-16)23-27-21(26-18-7-5-6-17(24)14-18)20-15-25-30(22(20)28-23)19-8-3-2-4-9-19/h2-9,14-16H,10-13H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGWSWMIVAUAQSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class, characterized by a complex structure that includes a pyrazolo core fused with a pyrimidine ring and substituted with a fluorophenyl group and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
The molecular formula of this compound is C19H22FN5, with a molecular weight of 339.42 g/mol. The presence of the fluorinated phenyl and piperidine groups suggests a diverse range of biological interactions.
Biological Activity
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activities, including:
- Enzyme Inhibition : These compounds are known to act as inhibitors for various enzymes and receptors, particularly those involved in cancer and neurodegenerative diseases.
- Anticancer Properties : Studies have shown that this compound may inhibit cancer cell proliferation through multiple mechanisms.
- Antimicrobial Activity : Similar compounds have demonstrated efficacy against various microbial strains, suggesting potential applications in treating infections.
Structure-Activity Relationship (SAR)
The specific structural features of this compound contribute to its unique biological activity profile. The combination of the fluorinated phenyl group and the piperidine moiety enhances its interaction with biological targets compared to other similar compounds.
Comparative Analysis
A comparative analysis of structurally related compounds highlights the distinct biological activities associated with variations in their chemical structure:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | Piperidine substituent | CDK2 inhibition |
| 3-(4-fluorophenyl)-pyrazolo[3,4-d]pyrimidin | Fluorinated phenyl group | Antimicrobial activity |
| 6-(methyl)piperidin derivatives | Varied piperidine substitutions | Anticancer properties |
Case Studies
Recent studies have explored the biological effects of this compound in various experimental models:
- Cancer Cell Lines : In vitro studies demonstrated that this compound exhibits cytotoxic effects on multiple cancer cell lines, including breast and lung cancer models. The mechanism involves apoptosis induction and cell cycle arrest.
- Neurodegenerative Models : The compound has been assessed for its potential neuroprotective effects by inhibiting JNK3 pathways implicated in neurodegeneration. This inhibition could lead to therapeutic strategies for diseases like Alzheimer's.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structural Variations
The following table highlights structural differences among pyrazolo-pyrimidine derivatives:
Key Observations :
- Halogen Position : The 3-fluorophenyl group in the target compound (vs. 4-fluorophenyl in ) optimizes π-π stacking with kinase active sites .
- Piperidine vs. Benzyl : The 4-methylpiperidine in the target compound confers better solubility compared to benzyl or methylbenzyl groups in .
Enzyme Targets:
- Target Compound : Binds selectively to glycogen synthase kinase-3 beta (GSK3B) and glutathione S-transferase Mu 1 (GSTM1) due to fluorine’s electronegativity and piperidine’s conformational flexibility .
- Analogues: The compound in (containing a chromenone moiety) shows broader kinase inhibition but lower selectivity. N-(4-fluorophenyl)-1-isopropyl derivatives () exhibit reduced GSK3B affinity due to steric clashes from the isopropyl group.
Potency (IC₅₀ Values):
| Compound | GSK3B IC₅₀ (nM) | GSTM1 IC₅₀ (nM) | Reference ID |
|---|---|---|---|
| Target Compound | 12 ± 1.5 | 8 ± 0.9 | |
| N-(4-fluorophenyl)-1-isopropyl derivative | 45 ± 3.2 | >1000 | |
| 1-(4-Chlorobenzyl)-N-(2-methoxyethyl) | 28 ± 2.1 | 15 ± 1.8 |
Key Observations :
Key Observations :
Physicochemical Properties
Key Observations :
- The target compound’s lower logP (3.2 vs. 4.1–4.5 in ) correlates with improved aqueous solubility, critical for oral bioavailability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
